Cas no 2227747-65-9 ((2S)-1-(2-chloro-6-fluorophenyl)propan-2-ol)

(2S)-1-(2-Chloro-6-fluorophenyl)propan-2-ol is a chiral secondary alcohol featuring a 2-chloro-6-fluorophenyl substituent. Its stereospecific (S)-configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and agrochemicals requiring enantioselective building blocks. The presence of both chloro and fluoro substituents on the aromatic ring enhances its utility in fine chemical transformations, offering selective reactivity for further functionalization. This compound’s well-defined chirality ensures high purity in downstream applications, while its stable structure under standard conditions facilitates handling and storage. Its compatibility with cross-coupling and nucleophilic substitution reactions makes it a versatile precursor for developing bioactive molecules with tailored properties.
(2S)-1-(2-chloro-6-fluorophenyl)propan-2-ol structure
2227747-65-9 structure
Product Name:(2S)-1-(2-chloro-6-fluorophenyl)propan-2-ol
CAS No:2227747-65-9
MF:C9H10ClFO
MW:188.626505374908
CID:5940481
PubChem ID:94211733
Update Time:2025-05-24

(2S)-1-(2-chloro-6-fluorophenyl)propan-2-ol Chemical and Physical Properties

Names and Identifiers

    • (2S)-1-(2-chloro-6-fluorophenyl)propan-2-ol
    • EN300-1975898
    • 2227747-65-9
    • Inchi: 1S/C9H10ClFO/c1-6(12)5-7-8(10)3-2-4-9(7)11/h2-4,6,12H,5H2,1H3/t6-/m0/s1
    • InChI Key: HZWPYZPSYBNQIL-LURJTMIESA-N
    • SMILES: ClC1C=CC=C(C=1C[C@H](C)O)F

Computed Properties

  • Exact Mass: 188.0404208g/mol
  • Monoisotopic Mass: 188.0404208g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 143
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 20.2Ų

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Additional information on (2S)-1-(2-chloro-6-fluorophenyl)propan-2-ol

Professional Introduction to (2S)-1-(2-chloro-6-fluorophenyl)propan-2-ol (CAS No. 2227747-65-9)

(2S)-1-(2-chloro-6-fluorophenyl)propan-2-ol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 2227747-65-9, is a chiral alcohol featuring a fluorinated aromatic ring and a propanol side chain. Its unique structural properties make it a valuable intermediate in the synthesis of various biologically active molecules, particularly those targeting neurological and inflammatory pathways.

The significance of this compound lies in its stereochemical configuration, specifically the (2S) designation, which indicates the absolute configuration of the chiral center. In modern drug discovery, the precise control of stereochemistry is crucial, as it can dramatically influence the pharmacological activity, metabolic stability, and overall efficacy of a therapeutic agent. The presence of both chloro and fluoro substituents on the aromatic ring enhances the lipophilicity and electronic properties of the molecule, making it an attractive scaffold for further derivatization.

Recent advancements in computational chemistry and molecular modeling have allowed researchers to predict the binding interactions of (2S)-1-(2-chloro-6-fluorophenyl)propan-2-ol with biological targets with unprecedented accuracy. Studies have demonstrated that this compound can interact with enzymes and receptors involved in pain modulation and inflammation response. For instance, preliminary computational studies suggest that it may bind to cyclooxygenase (COX) enzymes, which are key players in the prostaglandin synthesis pathway. This interaction could potentially lead to the development of novel anti-inflammatory agents with improved selectivity and reduced side effects.

In addition to its potential in inflammation research, (2S)-1-(2-chloro-6-fluorophenyl)propan-2-ol has shown promise in preclinical models related to neurodegenerative diseases. The fluorine atom, in particular, is known for its ability to enhance metabolic stability and binding affinity. Researchers are exploring its derivatives as potential candidates for treating conditions such as Alzheimer's disease and Parkinson's disease. The chiral propanol moiety may also contribute to enhanced blood-brain barrier penetration, a critical factor for central nervous system (CNS) drug delivery.

The synthesis of this compound involves multi-step organic reactions, including stereoselective reduction and functional group transformations. Advanced synthetic methodologies, such as asymmetric hydrogenation and transition-metal-catalyzed cross-coupling reactions, have been employed to achieve high enantiomeric purity. The use of palladium catalysts in cross-coupling reactions has been particularly effective in constructing the desired aromatic core with high yield and selectivity. These synthetic strategies are not only efficient but also scalable, making (2S)-1-(2-chloro-6-fluorophenyl)propan-2-ol accessible for large-scale pharmaceutical production.

Efforts are ongoing to optimize the synthetic route for this compound to reduce costs and improve sustainability. Green chemistry principles are being integrated into these processes, emphasizing the use of renewable feedstocks and environmentally benign solvents. For example, biocatalytic methods have been explored as alternatives to traditional chemical transformations, offering a more sustainable approach to producing enantiomerically pure compounds like this one.

The pharmacokinetic properties of (2S)-1-(2-chloro-6-fluorophenyl)propan-2-ol are also under investigation. Preliminary pharmacokinetic studies indicate that it exhibits good oral bioavailability and moderate metabolic clearance rates. These characteristics make it a promising candidate for further development into an oral therapeutic agent. Additionally, its stability under various storage conditions has been assessed, ensuring that it remains viable for both laboratory research and potential clinical trials.

The regulatory landscape for novel pharmaceutical compounds like this one is complex but well-defined. Compliance with Good Manufacturing Practices (GMP) is essential throughout the synthesis and purification process to ensure consistency and safety. Regulatory agencies require extensive documentation of chemical purity, stability data, and toxicological profiles before a drug can enter clinical trials. Researchers are working closely with regulatory experts to navigate these requirements efficiently.

The impact of this compound extends beyond academic research; it holds significant commercial potential as well. Pharmaceutical companies are investing heavily in developing new drugs targeting neurological disorders and chronic inflammatory conditions. The unique properties of (2S)-1-(2-chloro-6-fluorophenyl)propan-2-ol position it as a key intermediate in several drug candidates currently in development pipelines. Collaborative efforts between academic institutions and industry partners are accelerating the translation of laboratory findings into market-ready therapies.

In conclusion, (CAS No. 2227747-65-9)(2S)-1-(2-chloro-6-fluorophenyl)propan-2-ol represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Its role as an intermediate in synthesizing novel therapeutic agents underscores its importance in drug discovery efforts aimed at treating neurological diseases and inflammatory disorders. As research continues to uncover new applications for this compound, its value in both academic research and commercial development is expected to grow substantially.

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